molecular formula C13H17N5S B1399170 N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine CAS No. 1361116-51-9

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1399170
CAS No.: 1361116-51-9
M. Wt: 275.38 g/mol
InChI Key: IXFZALAZQYBHEF-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperidine, and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine stands out due to its unique combination of pyrimidine, piperidine, and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-9-16-11(10-3-2-4-14-8-10)7-12(17-9)18-13-15-5-6-19-13/h5-7,10,14H,2-4,8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFZALAZQYBHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=NC=CS2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
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N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 3
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 4
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

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